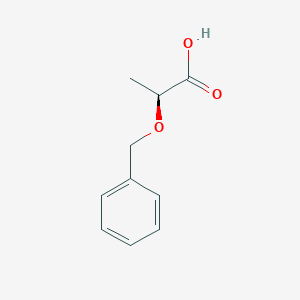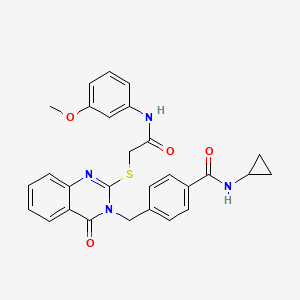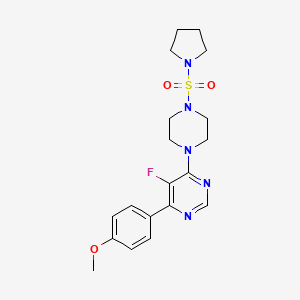
1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea, also known as DM-HU-211, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. The compound is a derivative of the naturally occurring cannabinoid, anandamide, which is involved in various physiological processes such as pain sensation, mood regulation, and appetite control. DM-HU-211 has been found to have potent neuroprotective properties and has been studied for its potential use in the treatment of various neurological disorders.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Cyclic Dipeptidyl Ureas : A study by Sañudo et al. (2006) explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. The process involved Ugi reactions followed by treatment with sodium ethoxide to yield the desired products, showcasing the versatility of urea derivatives in synthesizing complex molecular structures (Sañudo et al., 2006).
Total Synthesis of Toxic Metabolites : Another significant application is highlighted by White and Hansen (2005), who described the total synthesis of (-)-7-epicylindrospermopsin, a toxic metabolite, through a series of reactions that included the formation of a cyclic urea. This research underscores the role of urea derivatives in synthesizing biologically significant compounds (White & Hansen, 2005).
Molecular Interactions and Properties
Complexation-Induced Unfolding of Heterocyclic Ureas : Research by Corbin et al. (2001) on heterocyclic ureas revealed their ability to unfold and form multiply hydrogen-bonded complexes. This study provides insights into the structural dynamics of urea derivatives and their potential applications in designing molecular recognition and self-assembly systems (Corbin et al., 2001).
Lossen Rearrangement for Synthesizing Ureas : Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This method highlights an efficient approach to generating urea compounds under mild conditions, with potential applications in various synthetic pathways (Thalluri et al., 2014).
Biomedical Applications
- Anti-HIV-1 Activity of Urea Derivatives : Sakakibara et al. (2015) synthesized a series of urea derivatives and evaluated them as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some compounds exhibited significant anti-HIV-1 activity, indicating the therapeutic potential of urea derivatives in antiviral research (Sakakibara et al., 2015).
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-14-7-6-11(8-15(14)22-2)10-17-16(20)18-12-4-3-5-13(19)9-12/h6-8,12-13,19H,3-5,9-10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZHQXRRTRMANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CCCC(C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439572.png)

![[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2439576.png)

![Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate](/img/structure/B2439580.png)


![[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea](/img/structure/B2439583.png)

![2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2439587.png)
![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/no-structure.png)